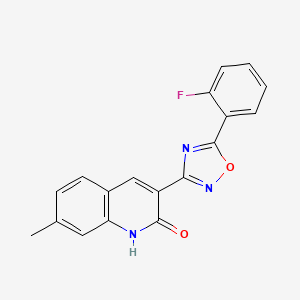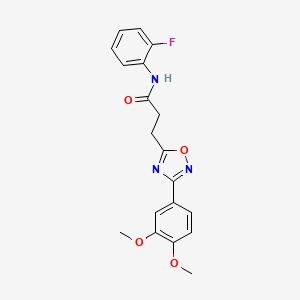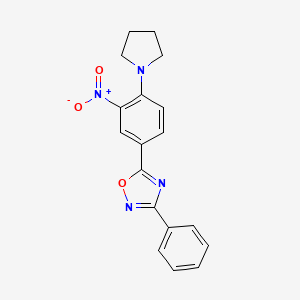
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole, also known as NPDPO, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the oxadiazole family and has been synthesized using various methods.
科学研究应用
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, this compound has shown promising results as an anticancer agent by inhibiting the growth of cancer cells. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, this compound has been studied for its potential as an antibacterial and antifungal agent.
作用机制
The mechanism of action of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Inhibition of MMPs can prevent cancer cell invasion and metastasis. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
One advantage of 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole is its potential as a therapeutic agent in various fields. However, there are also limitations to using this compound in lab experiments. One limitation is the lack of understanding of its mechanism of action. Another limitation is the potential toxicity of this compound, which needs to be further studied.
未来方向
There are several future directions for 5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole research. One direction is to further study its mechanism of action to better understand its therapeutic potential. Another direction is to study its toxicity and safety profile in more detail. Additionally, further studies are needed to explore its potential as a therapeutic agent in other fields such as neurological disorders and cardiovascular diseases.
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成方法
5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 3-nitro-4-bromoaniline with pyrrolidine followed by the reaction of the resulting compound with phenylglyoxylic acid. Another method involves the reaction of 3-nitro-4-bromoaniline with pyrrolidine followed by the reaction of the resulting compound with phenylisocyanate. Both methods result in the formation of this compound with a yield of around 70-80%.
属性
IUPAC Name |
5-(3-nitro-4-pyrrolidin-1-ylphenyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-22(24)16-12-14(8-9-15(16)21-10-4-5-11-21)18-19-17(20-25-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPXSBSFYAOBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

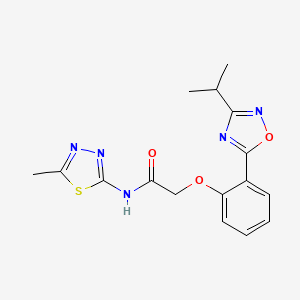


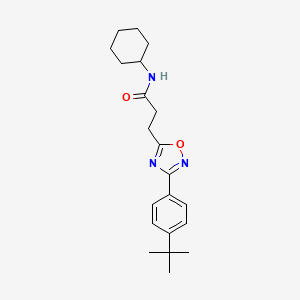
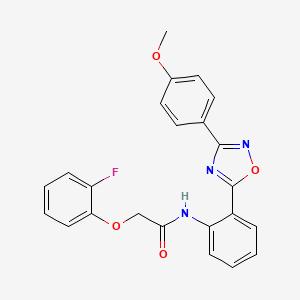

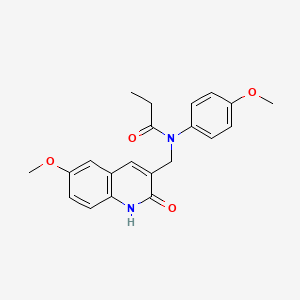
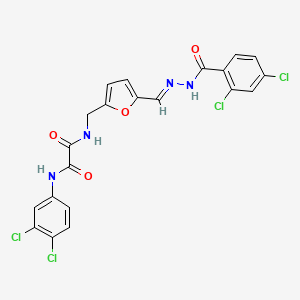
![(E)-N-benzyl-N-(2-(2-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B7699942.png)

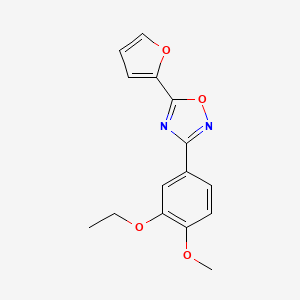
![3-(2-chlorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699958.png)
